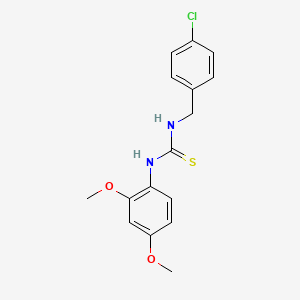

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide, also known as Nifuroxazide, is a nitrofuran antibiotic that is commonly used in veterinary medicine. It has been shown to have antibacterial, antiviral, and anti-inflammatory properties, making it a promising candidate for various scientific research applications.

Mecanismo De Acción

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide works by inhibiting the enzyme bacterial nitroreductase, which is responsible for converting nitro groups into amino groups in bacterial cells. This leads to the accumulation of toxic nitroso intermediates, ultimately resulting in bacterial cell death.

Biochemical and Physiological Effects

This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in lab experiments is its broad-spectrum antibacterial and antiviral activity, which allows for a wide range of potential applications. However, one limitation is that it may not be effective against all bacterial and viral strains, and resistance may develop over time.

Direcciones Futuras

1. Investigating the potential use of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in combination with other antibiotics or antivirals to enhance its efficacy against resistant strains.

2. Examining the effects of this compound on the gut microbiome and its potential use as a probiotic.

3. Investigating the use of this compound in the treatment of inflammatory bowel disease.

4. Exploring the potential use of this compound in the treatment of viral infections beyond hepatitis B and C.

5. Investigating the potential use of this compound in the treatment of cancer, as it has been shown to have anticancer properties in some studies.

In conclusion, this compound is a promising compound with a wide range of potential scientific research applications. Its antibacterial, antiviral, anti-inflammatory, and antioxidant properties make it a valuable candidate for further study in various fields.

Métodos De Síntesis

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is synthesized by the reaction of 2-chloro-4-nitroaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium dithionite to reduce the nitro group to an amino group, forming this compound.

Aplicaciones Científicas De Investigación

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide has been extensively studied for its potential use in treating bacterial and viral infections. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. Additionally, it has been found to have antiviral activity against the hepatitis B and C viruses.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-11(10)15-13(18)9-7-8(16(19)20)5-6-12(9)17/h1-7,17H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAGUZJMMFQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983486 |

Source

|

| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6490-97-7 |

Source

|

| Record name | Benzamide, N-(2-chlorophenyl)-2-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)

![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)

![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)